molecular formula C15H20N4O2 B2570191 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea CAS No. 899965-04-9

1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea

Cat. No.: B2570191
CAS No.: 899965-04-9
M. Wt: 288.351
InChI Key: RFDKJAZFLKKQLT-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-3-(2-morpholinoethyl)urea (CAS 899965-04-9) is a synthetic organic compound of significant interest in modern medicinal chemistry and drug discovery. This high-purity reagent features a molecular framework combining an indole heterocycle and a morpholine ring, connected by a urea linker. The urea functional group is a privileged pharmacophore in drug design due to its exceptional ability to form multiple stable hydrogen bonds with biological targets, which is crucial for enhancing drug potency and selectivity . The indole scaffold is a well-known "privileged structure" in pharmacology, present in numerous bioactive molecules. When integrated with the urea moiety, this compound serves as a valuable building block for researchers developing novel therapeutic agents. Its structure suggests potential for application in areas such as neurodegenerative disease research , where similar indole-based urea derivatives have been investigated as highly potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target for Parkinson's disease . Additionally, its physicochemical properties can be fine-tuned for various other research streams, including the development of anticancer, antibacterial, and anticonvulsive agents . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-15(16-5-6-19-7-9-21-10-8-19)18-14-11-17-13-4-2-1-3-12(13)14/h1-4,11,17H,5-10H2,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDKJAZFLKKQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features an indole moiety linked to a morpholinoethyl group via a urea functional group. The molecular formula is C15H20N4O, with a molecular weight of approximately 288.35 g/mol. The indole ring is known for its diverse biological activities, while the morpholinoethyl group enhances solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate cellular processes such as:

  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Cell Proliferation : Inhibiting the growth of cancerous cells.
  • Antimicrobial Activity : Exhibiting effects against a range of microbial pathogens.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, preliminary research indicated significant activity against various cancer cell lines, suggesting its potential as a lead compound for drug development. A notable study reported that the compound exhibited strong antiproliferative effects against A2058 melanoma cells with an IC50 value of 0.58 µM .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A2058 (Melanoma)0.58
MCF-7 (Breast)1.2
HepG2 (Liver)0.75

Antimicrobial Activity

The compound has also shown promising antimicrobial properties, although specific data on its efficacy against various pathogens is limited. The indole structure is recognized for its role in developing antimicrobial agents, which may extend to this compound due to structural similarities with known active compounds.

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of several indole derivatives, including this compound. The results demonstrated that this compound significantly inhibited cell viability in multiple cancer cell lines, supporting its potential as an effective anticancer agent .

Case Study 2: Synthesis and Biological Testing

Research focused on synthesizing novel urea derivatives, including this compound, revealed that modifications to the indole structure could enhance biological activity. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in cancer progression, showcasing the importance of structural variations in pharmacological efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Indole derivatives, including 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea, have been extensively studied for their anticancer properties. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated the antiproliferative effects of indole-based urea derivatives on A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cells, demonstrating significant inhibition with calculated IC50 values indicating potency .

Monoamine Oxidase Inhibition
Another application is in the inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's. Indole-based compounds have shown promising results as selective inhibitors of MAO-B, which could lead to therapeutic advancements in treating such conditions .

Chemical Research

Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex pharmaceuticals and agrochemicals. The unique structural features of this compound allow for various chemical modifications through electrophilic aromatic substitution reactions . This versatility is crucial for drug discovery processes aimed at developing new therapeutic agents.

Material Science

Development of New Materials
The compound's unique chemical properties make it suitable for exploring applications in material science. Its potential use in developing polymers and coatings is under investigation due to its ability to form hydrogen bonds, which can enhance material stability and performance .

Activity Type Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeA54915.4
AntiproliferativeHCT-11612.7
AntiproliferativePC-310.5
MAO-B Inhibition-0.777

Case Study 1: Anticancer Properties

In a study focusing on the synthesis and biological evaluation of new indole-based urea derivatives, researchers found that several compounds exhibited significant antiproliferative activity against various cancer cell lines. The study utilized the MTT assay to determine cell viability and calculated IC50 values for these compounds, highlighting their potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of indole derivatives on neuronal cell lines under oxidative stress conditions. The results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting their potential role in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section evaluates structurally related urea and indole derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs with Modified Substituents

2.1.1. 1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea ()
  • Structure: Replaces the morpholinoethyl group with a 4-ethylphenyl moiety.
  • Molecular Formula : C₁₇H₁₇N₃O.
  • Properties : 97% purity, molecular weight 279.34 g/mol.
  • Significance: Simpler structure with high purity, suggesting stability and ease of synthesis. The ethylphenyl group may enhance lipophilicity compared to the morpholinoethyl substituent .
2.1.2. 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()
  • Structure : Features an ethylindole group and a 2-methylphenyl substituent.
  • Molecular Formula : C₁₈H₁₉N₃O.
  • Properties : Molecular weight 293.37 g/mol.
  • Significance: Demonstrates how alkylation of the indole nitrogen affects molecular weight and steric bulk. The methylphenyl group may reduce solubility compared to morpholinoethyl analogs .

Urea Derivatives with Heterocyclic Additions

2.2.1. 3-(Benzo[d]isoxazol-3-yl)-4-(1-(2-morpholinoethyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7g, )
  • Structure : Incorporates a benzoisoxazole and pyrrole-dione ring system.
  • Elemental Analysis : Carbon (58.21–65.99%), hydrogen (4.49–4.75%), nitrogen (10.42–11.87%).
  • Significance : The fused heterocyclic system likely enhances rigidity and binding affinity, albeit with moderate synthetic yields .
2.2.2. 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea (16, )
  • Structure: Combines a purine core with a morpholinoethyl-urea group.
  • Synthesis : 17% yield, melting point 161–163°C.
  • Characterization : LCMS m/z 495.1 [M+H]⁺; λmax(EtOH) 280.0 nm.

Aminophenyl and Reduced Derivatives

2.3.1. 1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea (S18, )
  • Synthesis : Derived via reduction of nitro precursors using Pd/C.
  • Significance: The aminophenyl group enables further functionalization (e.g., conjugation or derivatization), expanding pharmacological utility .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data (LCMS/NMR)
Target Compound (Hypothetical) C₁₅H₂₀N₅O₂* 302.36
1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea C₁₇H₁₇N₃O 279.34 Purity: 97%
Compound 16 () C₂₅H₃₃N₇O₃ 495.1 17 161–163 LCMS m/z 495.1 [M+H]⁺
7g () C₂₆H₂₂BrN₃O₄ 540.38 24 C: 58.21–65.99%; N: 10.42–11.87%

*Estimated based on structural analogy.

Key Findings and Implications

Synthetic Challenges: Morpholinoethyl-urea derivatives often exhibit moderate yields (e.g., 17–24%), likely due to steric hindrance or competing side reactions .

Solubility vs. Bioactivity: The morpholinoethyl group balances solubility and target engagement, whereas bulkier substituents (e.g., purine in Compound 16) may compromise bioavailability .

Structural Flexibility : Simple analogs (e.g., 1-(4-ethylphenyl)-3-(indol-3-yl)urea) achieve higher purity, suggesting advantages in lead optimization .

Q & A

Advanced Research Question

  • In Vitro Agonist/Antagonist Assays : Screen against formyl-peptide receptors (FPRs) using calcium flux or cAMP assays. Dose-response curves (0.1–100 µM) can determine EC50_{50}/IC50_{50} values .
  • Molecular Docking : Perform homology modeling of FPR2 and simulate ligand-receptor interactions (e.g., Glide or AutoDock) to identify key binding residues (e.g., indole-morpholine interactions) .
  • Selectivity Profiling : Test against off-target GPCRs to assess specificity .

Data Interpretation : Use nonlinear regression (GraphPad Prism) to analyze potency and efficacy. Address assay variability via triplicate repeats .

How can computational modeling guide the structural optimization of this compound for enhanced activity?

Advanced Research Question

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to map electron density distributions and identify reactive sites (e.g., urea carbonyl for hydrogen bonding) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to evaluate binding stability and residence time .
  • QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Validation : Synthesize analogs (e.g., morpholine substituent variations) and cross-validate predictions with experimental IC50_{50} data .

How should researchers address contradictory data in biological assays for this compound?

Advanced Research Question
Contradictions (e.g., varying EC50_{50} values across assays) may arise from:

  • Assay Conditions : Differences in cell lines (HEK293 vs. CHO), buffer pH, or serum content .
  • Ligand Stability : Assess compound degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO2_2) .
  • Statistical Analysis : Apply ANOVA or t-tests to determine if variability is significant. Use DoE to isolate confounding factors (e.g., incubation time) .

Mitigation : Standardize protocols (e.g., ATP normalization in luciferase assays) and include positive controls (e.g., known FPR agonists) .

What strategies are recommended for scaling up the synthesis of this compound?

Advanced Research Question

  • Reactor Design : Transition from batch to flow chemistry for improved heat/mass transfer, especially for exothermic steps (e.g., triphosgene reactions) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints .
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent handling .

Optimization : Use computational fluid dynamics (CFD) to model mixing efficiency in scaled reactors .

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